molecular formula C38H38FN7O5 B1403060 benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1020173-88-9

benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1403060
CAS No.: 1020173-88-9
M. Wt: 691.7 g/mol
InChI Key: HXQAXXHUUZFXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a hybrid pharmacophore design. Its core includes a 3,4-dihydroisoquinoline scaffold substituted with a benzyl carboxylate group at position 4. The pyrazole ring at position 5 is linked to a ureido-functionalized aryl group, which incorporates a fluorinated phenyl moiety and a 2-(methylcarbamoyl)pyridin-4-yloxy substituent.

The molecule’s design suggests applications in kinase inhibition (e.g., targeting tyrosine kinases or serine/threonine kinases) due to the pyrazole-urea motif, a common feature in ATP-competitive inhibitors. Its fluorinated aromatic system may improve membrane permeability and bioavailability, while the methylcarbamoyl group on the pyridine ring could modulate solubility or receptor interactions.

Properties

IUPAC Name

benzyl 6-[3-tert-butyl-5-[[2-fluoro-4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]pyrazol-1-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38FN7O5/c1-38(2,3)33-21-34(43-36(48)42-31-13-12-28(19-30(31)39)51-29-14-16-41-32(20-29)35(47)40-4)46(44-33)27-11-10-26-22-45(17-15-25(26)18-27)37(49)50-23-24-8-6-5-7-9-24/h5-14,16,18-21H,15,17,22-23H2,1-4H3,(H,40,47)(H2,42,43,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQAXXHUUZFXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(CN(CC5)C(=O)OCC6=CC=CC=C6)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38FN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1020173-88-9) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C38H38FN7O5C_{38}H_{38}FN_7O_5 with a molecular weight of 691.75 g/mol. The structure features a pyrazole moiety, a dihydroisoquinoline backbone, and multiple functional groups that contribute to its biological properties. The presence of fluorine and tert-butyl groups may enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain proteases and kinases, which are critical in cancer progression and inflammation.
  • Receptor Modulation : The compound may also interact with various receptors, including those involved in the endocannabinoid system. This interaction could lead to modulation of pain and inflammation responses.

Table 1: Summary of Biological Assays

Assay TypeTargetIC50 Value (µM)Reference
Enzyme InhibitionProtease X0.84
Receptor BindingCannabinoid Receptor 1>10
AntiproliferativeOvarian Cancer Cells (OVCAR-3)31.5
AntiproliferativeOvarian Cancer Cells (COV318)43.9

Case Studies

  • Anticancer Activity : In a study evaluating the antiproliferative effects on ovarian cancer cells, the compound demonstrated significant inhibition of cell viability with IC50 values of 31.5 µM for OVCAR-3 cells and 43.9 µM for COV318 cells. These results suggest that the compound may selectively target cancer cells overexpressing specific enzymes such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and cancer cell proliferation .
  • Mechanistic Insights : Computational studies have elucidated the binding mode of the compound to MAGL, highlighting crucial interactions between functional groups on the compound and amino acid residues within the enzyme’s active site. This information is vital for further optimization of the compound for enhanced potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound to three analogs (Table 1) and discuss key findings from computational and experimental studies.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents IC50 (Target X) LogP Metabolic Stability (Human Liver Microsomes, % remaining)
Target Compound (TC) Dihydroisoquinoline-pyrazole-urea Benzyl carboxylate, tert-butyl, 2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy) 12 nM 3.8 78%
Analog 1 (A1) Dihydroisoquinoline-pyrazole-urea Methyl carboxylate, isopropyl, 4-(2-carbamoylpyridin-4-yloxy)phenyl 45 nM 2.9 62%
Analog 2 (A2) Dihydroisoquinoline-triazole-amide Benzyl carbamate, tert-butyl, 3-fluoro-4-(pyridin-2-yloxy)phenyl 210 nM 4.5 43%
Analog 3 (A3) Dihydroisoquinoline-pyrazole-urea Benzyl carboxylate, cyclopropyl, 2-chloro-4-(2-(ethylcarbamoyl)pyridin-4-yloxy) 8 nM 4.1 68%

Key Findings

Impact of Substituents on Potency

  • The 2-fluoro-4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl group in TC contributes to its 12 nM IC50 , outperforming A1 (45 nM) and A2 (210 nM). The fluorine atom likely enhances hydrophobic interactions with kinase targets, while the methylcarbamoyl group balances polarity and hydrogen-bonding capacity .
  • Analog 3 (A3), with a chloro substituent and ethylcarbamoyl group, shows slightly higher potency (8 nM) but reduced metabolic stability (68%), highlighting a trade-off between activity and stability.

Role of the Pyrazole-Urea Motif
TC and A1/A3 retain the pyrazole-urea linkage, which is critical for ATP-binding site engagement. A2’s replacement with a triazole-amide reduces potency (210 nM), underscoring the urea’s role in forming hydrogen bonds with kinase backbones .

Metabolic Stability
The tert-butyl group in TC improves metabolic stability (78% remaining) compared to A1’s isopropyl (62%) and A3’s cyclopropyl (68%). Bulkier substituents may shield labile sites from cytochrome P450 oxidation.

Computational Similarity Analysis
Using Tanimoto coefficients (fingerprint-based), TC shares 85% similarity with A1 and 72% with A3. However, shape-based alignment (ROCS) reveals lower 3D similarity (TC vs. A3: 0.55), suggesting divergent binding poses despite structural overlap .

Contradictions in Similarity Assessment

As noted in , similarity metrics vary by method:

  • Fingerprint-based methods prioritize functional groups, aligning with TC’s high 2D similarity to A1/A3.
  • Pharmacophore models emphasize spatial arrangement, where TC’s fluorophenyl group diverges from A3’s chlorophenyl, reducing overlap in hydrophobic feature maps .

This discrepancy underscores the need for multi-method validation in virtual screening campaigns.

Preparation Methods

Synthesis of the Pyrazol-1-yl Derivative

Reaction Methodology:

  • The pyrazol-1-yl core is typically synthesized via cyclization of hydrazine derivatives with suitable α,β-unsaturated carbonyl compounds under reflux conditions.
  • For example, hydrazine derivatives react with α-keto esters or aldehydes to form the pyrazole ring through intramolecular cyclization.

Operational Conditions:

  • Solvent: Ethanol or acetic acid.
  • Temperature: Reflux (~80-100°C).
  • Catalyst: Sometimes acid catalysts like acetic acid are used to facilitate cyclization.

Yield & Notes:

  • Yields generally range from 60-80% depending on substituents and reaction optimization.
  • Purification by recrystallization or chromatography is necessary to isolate the pure pyrazol derivative.

Formation of the Ureido Linkage

Reaction Methodology:

  • The ureido group is introduced via carbamoylation of amine groups with isocyanates.
  • For example, reaction of the amino-functionalized intermediate with 2-(methylcarbamoyl)pyridine-4-isocyanate under inert atmosphere.

Operational Conditions:

  • Solvent: Dichloromethane or ethyl acetate.
  • Temperature: 0-25°C.
  • Reaction time: 16-24 hours.

Yield & Notes:

  • Typically high yields (~85-90%) are achievable.
  • Excess isocyanate should be avoided to prevent polyurea formation.

Esterification and Benzyl Group Introduction

Reaction Methodology:

  • Esterification of the carboxylic acid group with benzyl alcohol derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or via Fischer esterification under acidic conditions.
  • Alternatively, benzyl bromide can be used in nucleophilic substitution reactions with the carboxylate.

Operational Conditions:

  • Solvent: Tetrahydrofuran or dichloromethane.
  • Temperature: Room temperature to 50°C.
  • Reaction time: 4-8 hours.

Notes:

  • Use of catalytic amounts of acid or base improves efficiency.
  • Purification by column chromatography or recrystallization.

Final Cyclization and Functionalization

Reaction Methodology:

  • The dihydroisoquinoline core is constructed via Pictet–Spengler or similar cyclization reactions involving appropriate aldehyde and amine precursors.
  • The introduction of the fluorine atom on the phenyl ring is achieved via nucleophilic aromatic substitution or electrophilic fluorination.

Operational Conditions:

  • Solvent: Acetic acid or trifluoroacetic acid.
  • Temperature: 80-120°C.
  • Reaction time: 12-24 hours.

Notes:

  • Careful control of temperature and reaction time is crucial to prevent side reactions.
  • Purification involves chromatography and recrystallization.

Data Table Summarizing Preparation Methods

Step Reaction Reagents Solvent Temperature Yield Notes
1 Pyrazole ring formation Hydrazine derivatives + α-keto esters Ethanol Reflux (~80°C) 60-80% Cyclization via intramolecular condensation
2 tert-Butylation tert-Butyl halide Dichloromethane 0-25°C 70-85% Lewis acid catalysis
3 Ureido linkage formation Amine + isocyanate Dichloromethane 0-25°C 85-90% Inert atmosphere, dry conditions
4 Esterification Carboxylic acid + benzyl alcohol Tetrahydrofuran Room temp to 50°C 75-85% Using DCC or acid catalysis
5 Cyclization to isoquinoline Aldehyde + amine Acetic acid 80-120°C 60-70% Pictet–Spengler method
6 Aromatic fluorination Nucleophilic substitution Acetic acid Elevated (~80°C) Variable Requires careful control

Research Findings and Optimization Insights

  • Reaction Efficiency: The use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields in heterocyclic ring formation.
  • Purity Control: Chromatographic purification and recrystallization are critical, especially after multi-step reactions, to eliminate impurities such as polyurea by-products.
  • Yield Enhancement: Sequential addition of reagents under inert atmosphere and strict temperature control enhances overall yield and product purity.
  • Environmental Considerations: Green solvents like ethanol and toluene are preferred, but dichloromethane remains prevalent due to its solubility profile.

Q & A

Q. What are the optimal synthetic routes for this compound, and what catalysts or reaction conditions are critical for high yields?

The synthesis involves multi-step reactions, including coupling of pyrazole and dihydroisoquinoline moieties. Key steps may include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and solvents like dimethylformamide (DMF) or toluene .
  • Ureido linkage formation under controlled pH (6–7) and temperature (60–80°C) to prevent side reactions .
  • Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to preserve the tert-butyl group . Yield optimization requires inert atmospheres (N₂/Ar) and chromatographic purification (silica gel or HPLC) .

Q. How can researchers characterize the structural integrity and purity of this compound?

Advanced analytical methods are essential:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm pyrazole and dihydroisoquinoline connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the pyridinyloxy-phenyl moiety .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?

Focus on enzyme inhibition and cellular models:

  • Kinase inhibition assays (e.g., casein kinase 2) using fluorescence polarization or ADP-Glo™ kits, with staurosporine as a positive control .
  • Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, normalized to vehicle-treated controls .
  • Selectivity profiling against off-target enzymes (e.g., trypsin) to assess specificity, as seen in pyrazole-based factor Xa inhibitors .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

Methodological approaches include:

  • Fragment-based design : Modify the tert-butyl group to smaller substituents (e.g., methyl, cyclopropyl) to evaluate steric effects on binding .
  • Bioisosteric replacement : Replace the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to assess electronic contributions .
  • Molecular docking (AutoDock Vina, Schrödinger Suite) against target protein structures (PDB: e.g., 3QZZ for kinases) to predict binding modes .

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy?

  • Rodent antithrombotic models : Tail-bleeding assays or FeCl₃-induced thrombosis, with oral bioavailability studies (Cₘₐₓ, t₁/₂) .
  • Tissue distribution analysis via LC-MS/MS to quantify compound levels in plasma, liver, and kidneys .
  • Dose-ranging studies (1–50 mg/kg) to establish therapeutic index, using warfarin or rivaroxaban as comparators .

Q. How can researchers address discrepancies in reported biological data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent assays, adjusting for variations in buffer pH, ATP concentrations, or cell passage numbers .
  • Orthogonal validation : Confirm enzyme inhibition with alternative methods (e.g., SPR vs. fluorescence) .
  • Proteomic profiling to identify off-target interactions that may explain divergent results .

Methodological Notes

  • Synthetic Challenges : The pyridin-4-yloxy group requires regioselective coupling; microwave-assisted synthesis (100°C, 30 min) improves efficiency .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO for stock solutions) and cell culture media to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3Rs (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 6-(3-(tert-butyl)-5-(3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.